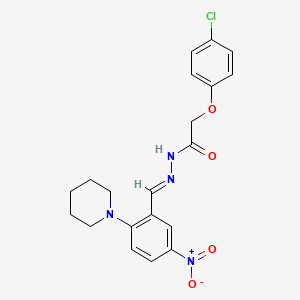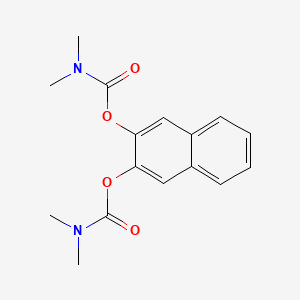
2-allyl-2-phenyl-4-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-2-phenyl-4-pentenoic acid, also known as APPE, is a natural compound found in certain plants, such as ginger and turmeric. APPE has been the subject of extensive scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 2-allyl-2-phenyl-4-pentenoic acid is not fully understood, but it is believed to work through multiple pathways. 2-allyl-2-phenyl-4-pentenoic acid has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid has a variety of biochemical and physiological effects. 2-allyl-2-phenyl-4-pentenoic acid has been shown to reduce inflammation and oxidative stress, which may help protect against chronic diseases such as cancer, diabetes, and cardiovascular disease. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-allyl-2-phenyl-4-pentenoic acid is that it is a natural compound found in certain plants, making it readily available for research. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of 2-allyl-2-phenyl-4-pentenoic acid is that it is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.
Zukünftige Richtungen
For research include drug development, gut microbiome studies, and understanding its mechanism of action.
Synthesemethoden
2-allyl-2-phenyl-4-pentenoic acid can be synthesized from cinnamaldehyde and phenylacetic acid through a Claisen-Schmidt condensation reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is purified through recrystallization to obtain pure 2-allyl-2-phenyl-4-pentenoic acid.
Wissenschaftliche Forschungsanwendungen
2-allyl-2-phenyl-4-pentenoic acid has been the subject of numerous scientific studies due to its potential health benefits. Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Eigenschaften
IUPAC Name |
2-phenyl-2-prop-2-enylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYFESWSFJLBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2-phenyl-4-pentenoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)


![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)




![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)